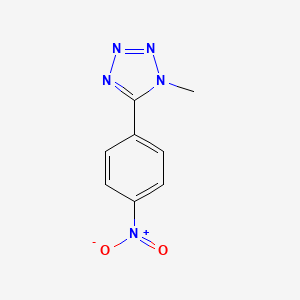
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
Overview
Description
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the first position and a 4-nitrophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-nitrophenylhydrazine with methyl isocyanate under acidic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 4-nitrophenylhydrazine by reducing 4-nitrophenylhydrazine hydrochloride with sodium borohydride.
Step 2: Cyclization of 4-nitrophenylhydrazine with methyl isocyanate in the presence of a strong acid like hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Methyl-5-(4-aminophenyl)-1H-tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives of the tetrazole ring.
Scientific Research Applications
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its use in the development of energetic materials and explosives due to the presence of the nitro group.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole exerts its effects depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Energetic Materials: The nitro group contributes to the compound’s high energy content, making it useful in explosive formulations.
Comparison with Similar Compounds
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole can be compared with other tetrazole derivatives:
1-Methyl-5-phenyl-1H-tetrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
5-(4-Nitrophenyl)-1H-tetrazole: Lacks the methyl group, which may affect its stability and reactivity.
1-Methyl-5-(4-aminophenyl)-1H-tetrazole: The amino group provides different biological activity compared to the nitro group.
These comparisons highlight the unique properties of this compound, particularly its combination of a nitro group and a tetrazole ring, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
1-methyl-5-(4-nitrophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAZYJLZMITTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506396 | |
| Record name | 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20743-51-5 | |
| Record name | 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)




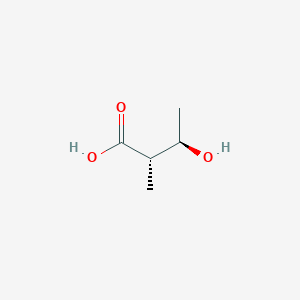
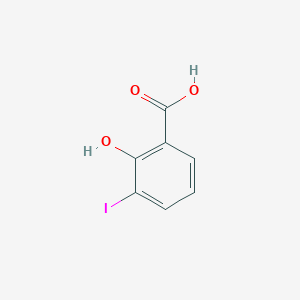
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)
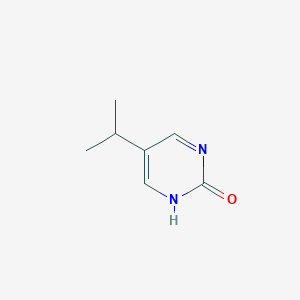

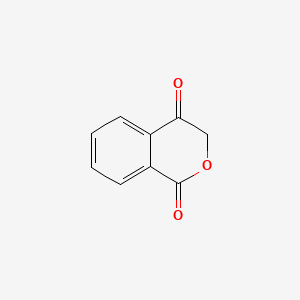
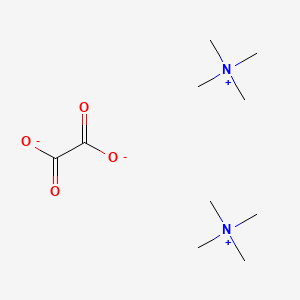
![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/new.no-structure.jpg)
![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)
